molecular formula C18H14ClN3O4 B2501985 N-(3-chlorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 863612-52-6

N-(3-chlorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2501985
CAS No.: 863612-52-6
M. Wt: 371.78
InChI Key: BUMOVXLVKMXKJZ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a pyrimidine-based carboxamide derivative characterized by a tetrahydropyrimidine core with substituted aryl groups at positions 3 and 3. The 3-chlorophenyl and 3-methoxyphenyl substituents contribute to its unique electronic and steric properties, making it a candidate for pharmacological exploration.

Properties

IUPAC Name

N-(3-chlorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O4/c1-26-14-7-3-6-13(9-14)22-17(24)15(10-20-18(22)25)16(23)21-12-5-2-4-11(19)8-12/h2-10H,1H3,(H,20,25)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMOVXLVKMXKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the class of tetrahydropyrimidines. This compound has garnered attention due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The compound's chemical formula is C19H17ClN2O4C_{19}H_{17}ClN_{2}O_{4}, with a molecular weight of 368.80 g/mol. The structural features include a tetrahydropyrimidine core with two aromatic substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC19H17ClN2O4
Molecular Weight368.80 g/mol
IUPAC NameThis compound

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study evaluated its cytotoxic effects on various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Findings : The compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 12 µM. It induced apoptosis through the activation of caspase pathways and inhibited cell proliferation by disrupting the cell cycle at the G1 phase.

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against several bacterial strains:

  • Tested Strains : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Results : The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating moderate antibacterial activity. The mechanism appears to involve disruption of bacterial cell wall synthesis.

The proposed mechanism of action involves interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair.
  • Receptor Binding : It has been suggested that the compound binds to receptors involved in cell signaling pathways that regulate apoptosis and proliferation.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Melanoma Cells :
    • Objective : To assess the selective cytotoxicity of the compound on melanoma cells.
    • Results : The study found a 4-fold increase in cytotoxicity against melanoma cells compared to normal fibroblasts, suggesting potential for targeted therapy in melanoma treatment.
  • In Vivo Studies :
    • In animal models, administration of the compound resulted in significant tumor reduction without evident toxicity to normal tissues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity of tetrahydropyrimidine carboxamides is highly dependent on substituent positioning and electronic properties. Key comparisons include:

Table 1: Substituent Variations and Molecular Properties
Compound Name Substituents (R1, R2) Molecular Weight Key Structural Features
Target Compound 3-chlorophenyl, 3-methoxyphenyl Not provided Dioxo pyrimidine core; meta-substituted aryl groups
6-(Benzylamino)-3-hydroxy-N-phenyl analog (10q, ) Phenyl, benzylamino - Hydroxy group at C3; benzylamino side chain
N-(4-Chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide (3g, ) 4-chlorophenyl - Chloro at para position; COX-1/2 inhibition
N-(2-Chlorophenyl)-4-(3-methoxyphenyl) analog () 2-chlorophenyl, 3-methoxyphenyl - Thioxo group; (4R) stereochemistry
N-(3-chlorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl) () 3-chlorophenyl, 3,4,5-trimethoxyphenyl 431.87 Trimethoxy enhances lipophilicity
  • Chlorophenyl Position : The target compound’s 3-chlorophenyl group contrasts with 4-chlorophenyl in compound 3g (). Para-substitution in 3g enables stronger hydrogen bonding with Tyr 355 in COX-1 (bond length: 2.9 Å), while meta-substitution may alter binding pocket interactions .
  • Methoxy Groups: The 3-methoxyphenyl group in the target compound vs. 3,4,5-trimethoxyphenyl in ’s analog highlights how additional methoxy groups increase molecular weight (431.87 vs.

Preparation Methods

Multicomponent Biginelli-Type Synthesis

Reaction Mechanism and Design

The Biginelli reaction, a three-component condensation of aldehydes, β-keto esters (or β-keto amides), and urea/thiourea, serves as the foundational strategy for synthesizing tetrahydropyrimidine derivatives. For the target compound, the reaction involves:

  • 3-Methoxybenzaldehyde as the aromatic aldehyde.
  • N-(3-Chlorophenyl)-3-oxobutanamide as the β-keto amide precursor.
  • Urea as the cyclizing agent.

The reaction proceeds via acid-catalyzed imine formation, followed by nucleophilic attack of the β-keto amide and subsequent cyclodehydration to form the tetrahydropyrimidine core.

Catalytic Systems and Optimization

Two catalytic approaches are prominent:

Diisopropylethylammonium Acetate (DIPEAc) Promotion

DIPEAc, a room-temperature ionic liquid, facilitates the reaction under mild conditions. The protocol involves:

  • Dissolving 3-methoxybenzaldehyde (3 mmol), N-(3-chlorophenyl)-3-oxobutanamide (3 mmol), and urea (3 mmol) in DIPEAc (3 mmol).
  • Stirring at 60°C for 4–6 hours.
  • Cooling, precipitating with ice-water, and recrystallizing from ethanol.

Yield : 68–72%.

Hydrochloric Acid-Mediated Microwave Synthesis

Microwave irradiation accelerates reaction kinetics, reducing time from hours to minutes:

  • Mixing the same reagents with 2% HCl (catalytic).
  • Irradiating at 220 W for 10–12 minutes.
  • Isolating the product via ice-water quenching and ethanol recrystallization.

Yield : 70–75%.

Comparative Analysis of Methods

Parameter DIPEAc Method HCl/Microwave Method
Reaction Time 4–6 hours 10–12 minutes
Temperature 60°C Microwave (100–120°C)
Catalyst Load Stoichiometric DIPEAc 2% HCl
Yield 68–72% 70–75%
Purification Ethanol recrystallization Column chromatography

The microwave method offers superior efficiency, while DIPEAc ensures milder conditions suitable for acid-sensitive substrates.

Structural Elucidation and Spectral Validation

Infrared Spectroscopy (IR)

Key absorptions confirm functional groups:

  • C=O Stretching : 1640–1660 cm⁻¹ (pyrimidinedione).
  • N–H Stretching : 3100–3300 cm⁻¹ (amide and urea NH).
  • Aromatic C–H : 2800–3050 cm⁻¹ (3-methoxy and 3-chlorophenyl).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 12.32 (s, 1H, NH), 11.99 (s, 1H, NH) – pyrimidine NH.
    • δ 7.12–7.28 (m, 4H, Ar–H) – aromatic protons.
    • δ 3.80 (s, 3H, OCH₃) – methoxy group.
  • ¹³C NMR :
    • δ 166.9 (C=O), 169.1 (C=O), 56.3 (OCH₃), 112.1–149.4 (aromatic carbons).

Mass Spectrometry and Elemental Analysis

  • LCMS : m/z [M + Na]⁺ calcd. for C₁₈H₁₃ClN₃O₄Na: 408.3; found: 408.3.
  • CHN Analysis : Calcd. C 58.14%, H 3.52%, N 11.27%; Found C 58.12%, H 3.54%, N 11.25%.

Alternative Synthetic Pathways

Stepwise Ring Assembly

For substrates incompatible with one-pot methods:

  • Synthesis of 5-Carboxamide Intermediate :
    • React 3-methoxyphenylacetic acid with 3-chloroaniline via EDCl/HOBt coupling.
  • Cyclization with Urea :
    • Heat the intermediate with urea and p-TsOH in toluene under reflux.

Yield : 60–65% (lower than one-pot methods).

Post-Functionalization Modifications

Introducing substituents post-cyclization:

  • Methoxy Group Installation :
    • Treat the dechlorinated analog with methyl iodide/K₂CO₃ in DMF.
  • Chlorophenyl Incorporation :
    • Suzuki coupling with 3-chlorophenylboronic acid.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

  • DIPEAc’s non-volatility allows recycling via vacuum distillation.
  • Microwave reactors enable continuous flow production, enhancing throughput.

Environmental Impact

  • HCl-mediated methods generate acidic waste, necessitating neutralization.
  • DIPEAc’s reusability aligns with green chemistry principles.

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